molecular formula C11H17Cl2FN2 B8070402 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B8070402
M. Wt: 267.17 g/mol
InChI Key: SVEDGTMCHHLGIL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H15FN2·2HCl and a molecular weight of 267.17 g/mol. This compound is a derivative of piperidine, featuring a fluorophenyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorophenylpiperidine derivatives.

  • Reduction: Reduction reactions typically result in the formation of piperidine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce a variety of substituted piperidine compounds, depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved can vary, but they typically involve interactions with biological macromolecules.

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is structurally similar to other fluorophenylpiperidine derivatives, such as 2-(4-fluorophenyl)ethan-1-amine and N-(4-fluorophenyl)piperidin-4-amine. These compounds share the common feature of a fluorophenyl group attached to a piperidine ring, but they differ in their functional groups and substitution patterns. The unique properties of this compound make it distinct from its analogs, allowing for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEDGTMCHHLGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227487-48-0
Record name 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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